molecular formula C7H7IO B2407556 2-Iodo-5-methylphenol CAS No. 35928-80-4

2-Iodo-5-methylphenol

Cat. No.: B2407556
CAS No.: 35928-80-4
M. Wt: 234.036
InChI Key: SYJGEJGXAKCKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-5-methylphenol is an organic compound with the molecular formula C7H7IO It is a derivative of phenol, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-5-methylphenol can be synthesized through the iodination of 2-methylphenol. This process typically involves the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous alcohol solvent. The reaction conditions must be carefully controlled to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Reduction Products: Hydrogenated phenols.

Scientific Research Applications

2-Iodo-5-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Iodophenol: Similar structure but lacks the methyl group at the fifth position.

    4-Iodo-2-methylphenol: The iodine atom is at the fourth position instead of the second.

    2-Iodo-5-methoxyphenol: The methyl group is replaced by a methoxy group.

Uniqueness: 2-Iodo-5-methylphenol is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-iodo-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJGEJGXAKCKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35928-80-4
Record name 2-iodo-5-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.